molecular formula C29H26ClNO7 B1516312 5-Chloro-1-cyclopropyl-6,7-bis((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

5-Chloro-1-cyclopropyl-6,7-bis((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B1516312
M. Wt: 536 g/mol
InChI Key: VQSLTSJALYLFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-cyclopropyl-6,7-bis((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C29H26ClNO7 and its molecular weight is 536 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H26ClNO7

Molecular Weight

536 g/mol

IUPAC Name

5-chloro-1-cyclopropyl-6,7-bis[(4-methoxyphenyl)methoxy]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C29H26ClNO7/c1-35-20-9-3-17(4-10-20)15-37-24-13-23-25(27(32)22(29(33)34)14-31(23)19-7-8-19)26(30)28(24)38-16-18-5-11-21(36-2)12-6-18/h3-6,9-14,19H,7-8,15-16H2,1-2H3,(H,33,34)

InChI Key

VQSLTSJALYLFQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)Cl)OCC5=CC=C(C=C5)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-methoxybenzyl 5-chloro-1-cyclopropyl-6,7-bis((4-methoxy benzyl)oxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate (18 g, 27.4 mmol) in a mixture of Methanol (120 mL) and Water (60.0 mL) was added potassium hydroxide (3.08 g, 54.9 mmol) portionwise. The resulting mixture was stirred at 90° C. for 3 h. LCMS indicated completion of the reaction. The reaction mixture was cooled down to r.t. and concentrated, and was then diluted with water and adjusted pH to 1 using 2 N HCl (aq.). The precipitates were collected by filtration and dried to afford 5-chloro-1-cyclopropyl-6,7-bis((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (12.6 g, 23.51 mmol, 86% yield) as pale yellow solid. LCMS: [M+H]+: 536.3.
Name
4-methoxybenzyl 5-chloro-1-cyclopropyl-6,7-bis((4-methoxy benzyl)oxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

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